Functional Classification: Type II vs. Type I PAM Profile Determines Net Receptor Response
In a direct head-to-head comparison of structurally diverse α7 nAChR PAMs using two-electrode voltage clamp electrophysiology in Xenopus oocytes, TQS and PNU-120596 are classified as Type II PAMs, whereas 5-HI and genistein are Type I PAMs [1]. Both types potentiated peak currents evoked by 100 µM ACh, but the most critical distinction lies in the decay phase: Type II PAMs (TQS and PNU-120596) evoked a distinct, large, weakly decaying current following agonist removal, whereas Type I PAMs (5-HI and genistein) did not [2]. This demonstrates that TQS fundamentally alters the temporal pattern of α7 receptor activation in a manner not achievable with Type I modulators.
| Evidence Dimension | Receptor desensitization profile (presence of weakly decaying current) |
|---|---|
| Target Compound Data | Presence of a distinct, large, weakly decaying current after agonist removal |
| Comparator Or Baseline | Type I PAMs: 5-HI and genistein show absence of this weakly decaying current |
| Quantified Difference | Qualitative (binary) functional classification (Type II vs. Type I) |
| Conditions | Human α7 nAChRs expressed in Xenopus laevis oocytes; Two-electrode voltage clamp electrophysiology; Co-application with 100 µM ACh. |
Why This Matters
This difference dictates the temporal dynamics of α7 signaling; experiments requiring sustained receptor activation must use a Type II PAM like TQS, as Type I PAMs will not produce the same prolonged current.
- [1] Grønlien JH, Håkerud M, Ween H, Thorin-Hagene K, Briggs CA, Gopalakrishnan M, Malysz J. Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by structurally diverse chemotypes. Mol Pharmacol. 2007 Sep;72(3):715-24. View Source
- [2] Grønlien JH, Håkerud M, Ween H, Thorin-Hagene K, Briggs CA, Gopalakrishnan M, Malysz J. Distinct profiles of alpha7 nAChR positive allosteric modulation revealed by structurally diverse chemotypes. Mol Pharmacol. 2007 Sep;72(3):715-24. View Source
